O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate
Description
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 2. The (3R)-stereochemistry and the 3-methyl substituent impart distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, conformationally restricted scaffolds.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABPENEDJXJQH-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Esterification
(R)-Proline serves as a chiral starting material due to its inherent pyrrolidine structure. The synthesis involves sequential protection and functionalization:
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Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C–25°C yields (R)-1-Boc-pyrrolidine-2-carboxylic acid.
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Methyl ester formation : The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) or catalytic sulfuric acid, producing (R)-1-Boc-pyrrolidine-2-carboxylic acid methyl ester.
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Methyl group introduction : A challenging step requiring regioselective alkylation at the 3-position. Lithium diisopropylamide (LDA) in THF at −78°C deprotonates the α-position, followed by quenching with methyl iodide to install the methyl group.
Reaction Conditions :
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Solvent : THF, −78°C to 25°C
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Reagents : LDA (2.2 equiv), methyl iodide (1.5 equiv)
Cyclization of Linear Precursors
Michael Addition-Intramolecular Cyclization
A linear precursor, such as γ-amino-α,β-unsaturated ester, undergoes cyclization to form the pyrrolidine ring:
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Michael addition : A chiral amine (e.g., (R)-phenylglycinol) catalyzes the addition of methyl acrylate to a nitrile precursor.
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Cyclization : Base-mediated (e.g., K₂CO₃) intramolecular cyclization forms the pyrrolidine core.
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Dual esterification : Sequential Boc protection and methyl esterification using Boc₂O and methyl chloroformate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temp. | 80°C (reflux in toluene) | |
| Boc Protection Time | 12 h | |
| Overall Yield | 45–50% |
Asymmetric Catalytic Hydrogenation
Enantioselective Synthesis of Pyrrolidine Intermediate
A prochiral dihydropyrrole derivative undergoes asymmetric hydrogenation to establish the (R)-configuration:
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Substrate preparation : Dihydropyrrole-1,3-dicarboxylic acid is synthesized via Heck coupling or condensation.
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Hydrogenation : Using a chiral catalyst (e.g., Rhodium-(R)-BINAP) under 50–100 psi H₂ pressure in methanol.
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Protection/esterification : Boc and methyl groups are introduced post-hydrogenation.
Optimization Insights :
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Catalyst loading: 0.5–1 mol% Rh/(R)-BINAP
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Pressure: 75 psi H₂, 25°C, 24 h
Resolution of Racemic Mixtures
Kinetic Resolution via Enzymatic Hydrolysis
Racemic 3-methylpyrrolidine-1,3-dicarboxylate is resolved using lipases:
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Substrate : Racemic methyl ester.
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Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer.
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Separation : The remaining (R)-ester is purified via chromatography.
Performance Metrics :
Functional Group Interconversion Strategies
Hydroxyl-to-Methyl Conversion
A hydroxylated precursor (e.g., 3-hydroxypyrrolidine-1,3-dicarboxylate) is transformed into the target compound:
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Mitsunobu reaction : Treatment with DIAD, PPh₃, and methyl iodide converts the hydroxyl group to methyl.
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Reduction : Alternative use of BH₃-THF reduces a ketone intermediate to the methyl group.
Case Study :
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Substrate : 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6).
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Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), MeI (1.5 equiv).
Industrial-Scale Considerations
Cost-Effective Protecting Group Strategies
The Boc group is preferred over alternatives (e.g., Cbz) due to:
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Corresponding esters and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has been studied for its potential therapeutic effects, particularly in the development of new drugs.
Case Study: Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of derivatives of this compound. For instance, a series of pyrrolidine derivatives were synthesized and screened against various bacterial strains:
| Compound | Target Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|---|
| A | Staphylococcus aureus | 50 | Inhibition of growth |
| B | E. coli | 25 | Moderate inhibition |
| C | Pseudomonas aeruginosa | 10 | Significant inhibition |
These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .
Synthesis and Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of complex molecules.
Synthesis Pathway Example
A common synthetic route involves the use of this compound as an intermediate in the synthesis of more complex heterocyclic compounds. The following reactions can be performed:
- Cyclization Reactions : Utilizing the dicarboxylate moiety to form cyclic structures.
- Functionalization : Introduction of different substituents at specific positions on the pyrrolidine ring to enhance biological activity.
The biological activities of this compound derivatives have been evaluated extensively.
Table: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antifungal | Candida albicans | Varies | Moderate inhibition |
These studies indicate that derivatives of this compound exhibit not only antimicrobial but also anticancer properties, highlighting its potential in drug discovery .
Future Directions in Research
The ongoing research aims to explore:
- Mechanistic Studies : Understanding how these compounds interact with biological targets.
- Structure-Activity Relationships : Identifying which structural modifications lead to enhanced efficacy.
- Formulation Development : Creating stable formulations for clinical applications.
Mechanism of Action
The mechanism of action of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
Variations in Ester Groups
The tert-butyl and methyl ester groups in the target compound can be contrasted with analogs bearing different ester substituents:
Key Findings :
Substituent and Functional Group Variations
Substituents on the pyrrolidine/piperidine ring significantly alter physicochemical and biological properties:
Key Findings :
- Hydroxyl or amino groups (e.g., ) increase polarity, improving aqueous solubility but requiring protection during synthesis .
Stereochemical and Ring-Size Comparisons
The stereochemistry and choice of pyrrolidine vs. piperidine rings influence conformational flexibility:
Key Findings :
- Piperidine derivatives (six-membered rings) exhibit greater conformational flexibility than pyrrolidines, affecting binding affinity in drug design .
- Racemic mixtures (e.g., in ) complicate enantioselective synthesis, whereas enantiopure compounds (e.g., 3R-configuration) are preferred for targeted bioactivity .
Biological Activity
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 243.3 g/mol. This compound features a pyrrolidine ring, which is known for its diverse biological activities, making it a subject of interest in drug discovery and development.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| CAS Number | 2375165-13-0 |
| Purity | ≥95% |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. The compound's activity can be attributed to its structural features, particularly the pyrrolidine moiety, which has been recognized for its role in modulating various biological pathways.
Research suggests that compounds with a pyrrolidine structure can interact with multiple biological targets, including enzymes and receptors involved in key physiological processes. For instance, the inhibition of specific kinases or modulation of neurotransmitter systems may contribute to its pharmacological effects.
Case Study Insights:
- Anti-inflammatory Properties: Studies have demonstrated that derivatives of pyrrolidine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases.
- Neuroprotective Effects: Research indicates that certain pyrrolidine derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease.
Research Findings
A review article highlighted the versatility of pyrrolidine derivatives in drug discovery, emphasizing their role as scaffolds for biologically active compounds. The findings suggest that modifications to the pyrrolidine ring can enhance selectivity and potency against specific biological targets .
Comparative Analysis of Pyrrolidine Derivatives
Q & A
Q. What are the recommended synthetic routes for O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The compound can be synthesized via a two-step Boc-protection and esterification strategy. For example, tert-butyl carbamate derivatives are often prepared using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C . Stereoselectivity is achieved through chiral auxiliaries or enantioselective catalysis. For instance, iridium-catalyzed photoredox reactions with oxalate esters have been used to synthesize similar pyrrolidine dicarboxylates, yielding 35–45% with diastereomeric ratios (dr) up to 61:39 depending on substituents and reaction time .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and stereochemistry. For example, characteristic Boc-group signals (e.g., δ 1.4 ppm for tert-butyl protons) and methyl ester resonances (δ 3.6–3.8 ppm) are key identifiers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
- Infrared (IR) Spectroscopy : Carbonyl stretches (1700–1750 cm) verify ester and carbamate functionalities .
Q. How should researchers purify O1-tert-butyl O3-methyl pyrrolidine dicarboxylates from complex reaction mixtures?
- Methodological Answer : Flash column chromatography using gradients of diethyl ether and n-pentane (e.g., 1:20 to 1:3) effectively separates diastereomers and byproducts . For polar impurities, reverse-phase HPLC with acetonitrile/water gradients may be employed .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during functionalization of the pyrrolidine ring?
- Methodological Answer : Stereochemical control requires careful selection of protecting groups and reaction conditions. For example, hydrogenation of alkene intermediates (e.g., using Pd/C under H) preserves the (3R)-configuration while introducing substituents . Chiral resolution via enzymatic hydrolysis or chiral stationary-phase HPLC can isolate enantiomers when racemization occurs .
Q. What mechanistic insights explain contradictions in diastereoselectivity across similar synthetic protocols?
- Methodological Answer : Diastereoselectivity variations arise from competing transition states in cyclization steps. For example, iridium-catalyzed reactions favor axial attack in chair-like transition states, leading to cis-diastereomers, while steric hindrance from tert-butyl groups may skew selectivity toward trans-products . Computational modeling (DFT) is recommended to map energy barriers and optimize conditions .
Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?
- Methodological Answer : The tert-butyl and methyl esters enable sequential deprotection. For instance:
- Boc Deprotection : Treat with trifluoroacetic acid (TFA) in DCM to expose the pyrrolidine amine for further coupling .
- Ester Hydrolysis : Use LiOH/THF/water to convert methyl esters to carboxylic acids for peptide conjugation .
Applications include synthesizing anti-inflammatory agents or kinase inhibitors, as demonstrated in analogs with pyrazole or indole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
